(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-4-9-21-14-12(23-2)5-6-13(24-3)15(14)25-17(21)20-16(22)11-10-18-7-8-19-11/h1,5-8,10H,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVKONNZKQDMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)C3=NC=CN=C3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzo[d]thiazole core , which is known for its diverse biological activities. The presence of methoxy groups and a prop-2-yn-1-yl substituent enhances its chemical reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of 397.5 g/mol .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to the benzo[d]thiazole structure. For instance, derivatives of benzo[4,5]isothiazolo compounds were screened against several bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. One compound demonstrated significant inhibition at concentrations as low as 0.052 mg/mL against E. coli and 0.833 mg/mL against B. subtilis .
| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| E. coli | 1.6 |
| Proteus vulgaris | 1.6 |
| Staphylococcus aureus | 1.6 |
| Bacillus subtilis | 0.833 |
These findings suggest that compounds with similar structural motifs to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide may possess significant antibacterial properties.
While specific data on the mechanism of action for (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide is limited, compounds within this class often interact with bacterial cell membranes or inhibit key enzymatic pathways involved in cell wall synthesis or metabolic processes. The complexity of the compound's structure suggests multiple potential interactions with biological targets.
Synthesis and Screening
A study focused on synthesizing various thiazole derivatives reported that certain compounds exhibited notable activity against neurodegenerative diseases through inhibition of monoamine oxidase (MAO) enzymes. These compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects . Although the specific compound was not tested, it underscores the potential for similar derivatives to exhibit therapeutic activity.
Multicomponent Reactions
Research into multicomponent reactions involving thiazole derivatives has shown promise in developing new therapeutic agents. Compounds synthesized through these methods were screened for TLR7/8 agonistic activities, which are crucial for immune response modulation . The findings suggest that further exploration of (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide could yield valuable insights into its immunomodulatory effects.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 370.4 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Synthesis and Characterization
The synthesis of (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide typically involves multi-step reactions that include the formation of the benzo[d]thiazole ring followed by the introduction of the pyrazine and carboxamide functionalities. Characterization techniques such as NMR spectroscopy, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing benzo[d]thiazole derivatives. For instance, research indicates that similar compounds exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound A | S. aureus | Strong |
| Compound B | E. coli | Moderate |
| Compound C | C. albicans | Weak |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar thiazole structures have been evaluated for their cytotoxic effects on human cancer cell lines .
Case Studies
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Antimicrobial Efficacy Study
- A study conducted by Prabhakar et al. evaluated a series of thiazole derivatives for their antimicrobial properties using disc diffusion methods. The results indicated that compounds structurally similar to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria .
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Anticancer Activity Research
- In another investigation focusing on thiazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications to the thiazole structure enhanced cytotoxicity, suggesting that similar strategies could be applied to optimize (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-ylo)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide for anticancer applications .
Chemical Reactions Analysis
Formation of the Benzo[d]thiazole-2(3H)-ylidene Core
The benzo[d]thiazole moiety is synthesized via condensation reactions between substituted 2-aminothiophenol derivatives and carboxamide precursors. For example:
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Reagents : 4,7-Dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine reacts with pyrazine-2-carboxylic acid under coupling agents (e.g., HATU, EDCl) to form the imine (ylidene) linkage .
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Conditions : Ethanol or DMSO as solvent, catalytic NaOH, reflux at 80–100°C .
Pyrazine Carboxamide
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Hydrolysis : The carboxamide group undergoes acidic/basic hydrolysis to yield pyrazine-2-carboxylic acid and the corresponding amine .
Alkyne (Propargyl) Reactivity
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Click Chemistry : The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .
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Sonogashira Coupling : Forms carbon-carbon bonds with aryl halides .
Methoxy Group Reactivity
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Demethylation : Methoxy groups at positions 4 and 7 are susceptible to demethylation with BBr₃, yielding hydroxyl groups .
Thiazole Ring Modifications
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Halogenation : Electrophilic bromination at the 5-position of the benzo[d]thiazole occurs with NBS (N-bromosuccinimide) .
Pyrazolo-Thiazole Hybrids
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Cyclization with Hydrazines : Reaction with hydrazine hydrate forms pyrazolo[1,5-a]pyrimidine derivatives .
Key Analytical Findings
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions, as seen in analogous benzo[d]thiazole derivatives. For example, Hantzsch-type reactions under reflux in ethanol/acetic acid with hydrazine derivatives are common . Key steps include:
- Propargylation : Introducing the prop-2-yn-1-yl group to the benzo[d]thiazole core under basic conditions (e.g., K₂CO₃ in DMF).
- Schiff Base Formation : Condensation of the thiazole intermediate with pyrazine-2-carboxamide in the presence of a dehydrating agent (e.g., molecular sieves).
- Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMSO), and temperature (reflux vs. room temperature) can improve yields from ~30% to >60% .
Q. How can structural characterization of this compound be validated, and what analytical techniques are critical?
- Methodological Answer : Use a multi-technique approach:
- Single-Crystal X-ray Diffraction : Confirms stereochemistry (E/Z configuration) and molecular packing .
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), propargyl (δ ~2.5–3.0 ppm), and pyrazine protons (δ ~8.5–9.0 ppm) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., m/z = 397.1 [M+H]⁺) .
Q. What preliminary biological screening strategies are recommended for assessing this compound’s activity?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Cardioprotective Activity : Use isolated rat heart models to evaluate ischemia-reperfusion injury mitigation, as seen in related benzo[d]thiazole hydrazine derivatives .
- Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., COX-2) via fluorometric assays, given the pyrazine carboxamide’s potential as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, focusing on the propargyl group’s electrophilicity and the pyrazine ring’s aromaticity .
- Molecular Docking : Dock into protein targets (e.g., PDB: 1CX2 for COX-2) using AutoDock Vina. The benzo[d]thiazole moiety may occupy hydrophobic pockets, while pyrazine forms hydrogen bonds with catalytic residues .
Q. How do structural modifications (e.g., substituent variation on the pyrazine or thiazole rings) affect bioactivity?
- Methodological Answer : Perform SAR studies using analogs:
- Pyrazine Modifications : Replace carboxamide with cyano or methyl groups to alter hydrophobicity.
- Thiazole Modifications : Substitute methoxy groups with halogens (e.g., Cl) to enhance metabolic stability.
- Example : In related thiazole-pyrazine hybrids, 4,7-dimethoxy substitution increased solubility but reduced COX-2 inhibition compared to nitro derivatives .
Q. How can contradictory spectral or biological data be resolved during characterization?
- Methodological Answer :
- Spectral Conflicts : Re-run NMR in deuterated DMSO to resolve proton exchange issues. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Biological Variability : Validate assays with positive controls (e.g., indomethacin for COX-2). For inconsistent IC₅₀ values, check compound stability in assay buffers (e.g., pH 7.4 vs. 6.5) .
Key Challenges and Solutions
Q. Why might reproducibility issues arise in synthesizing this compound, and how can they be mitigated?
- Answer : Variability often stems from:
- Moisture Sensitivity : Use anhydrous solvents and glovebox techniques for propargylation steps .
- Catalyst Degradation : Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂/XPhos systems for Suzuki couplings .
Q. What advanced experimental design frameworks (e.g., DoE) are suitable for optimizing reaction parameters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
